5-Fluoro-N2-methylpyrimidine-2,4-diamine
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Overview
Description
5-Fluoro-N2-methylpyrimidine-2,4-diamine is a fluorinated pyrimidine derivative Pyrimidines are a class of heterocyclic aromatic organic compounds similar to pyridine and are known for their significant role in biochemistry, particularly in the structure of nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-N2-methylpyrimidine-2,4-diamine typically involves the introduction of a fluorine atom into a pyrimidine ring. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom replaces a leaving group (such as a halogen) on the pyrimidine ring. This can be achieved using reagents like potassium fluoride (KF) in the presence of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production of fluorinated pyrimidines often involves large-scale chemical processes that ensure high yield and purity. These processes may include continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-N2-methylpyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Potassium fluoride (KF), suitable solvents and catalysts
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
5-Fluoro-N2-methylpyrimidine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential interactions with biological molecules, including nucleic acids and proteins.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the production of advanced materials, such as fluorinated polymers and coatings
Mechanism of Action
The mechanism of action of 5-Fluoro-N2-methylpyrimidine-2,4-diamine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The fluorine atom can enhance the compound’s binding affinity and selectivity for its targets, potentially resulting in improved efficacy and reduced side effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-N2,N4-diphenylpyrimidine-2,4-diamine
- 5-Methylpyrimidine-2,4-diamine
Comparison
Compared to similar compounds, 5-Fluoro-N2-methylpyrimidine-2,4-diamine is unique due to the presence of both a fluorine atom and a methyl group on the pyrimidine ring. This combination can result in distinct chemical and biological properties, such as increased stability and altered reactivity. The fluorine atom can also enhance the compound’s lipophilicity and metabolic stability, making it a valuable candidate for various applications .
Properties
Molecular Formula |
C5H7FN4 |
---|---|
Molecular Weight |
142.13 g/mol |
IUPAC Name |
5-fluoro-2-N-methylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C5H7FN4/c1-8-5-9-2-3(6)4(7)10-5/h2H,1H3,(H3,7,8,9,10) |
InChI Key |
DCQUJSYSNLHSOB-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=C(C(=N1)N)F |
Origin of Product |
United States |
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